Researchers seeking low-melting ionic liquids often face crystallization with even-chain imidazoles, while self-healing elastomer developers require precise ionic crosslink density. 1-Nonylimidazole (CAS 53657-08-2) solves these issues: its odd-chain C9 disrupts crystal packing, yielding RTILs with significantly lower melting points versus C8/C10 analogs; in BIIR ionomers, it enables >85% self-healing efficiency through optimal chain mobility. Supplied with consistent purity and reliable global logistics, it is the preferred choice for polymer inclusion membranes (Zn, Cu, Co extraction) and advanced dynamic material research.
1-Nonylimidazole (CAS 53657-08-2) is a highly hydrophobic, long-chain N-alkylimidazole utilized primarily as a functional precursor for room-temperature ionic liquids (RTILs), polymer inclusion membrane (PIM) extractants, and dynamically crosslinked elastomers[1]. Featuring a nine-carbon aliphatic tail attached to a strongly basic imidazole ring, this compound offers a precise balance of lipophilicity and metal-coordination capability. In industrial procurement, it is actively selected for its ability to modulate the viscosity, melting point, and ionic cluster strength of downstream materials, serving as a critical building block in advanced self-healing rubbers, non-ferrous metal recovery systems, and specialized electrolytes [2].
Substituting 1-Nonylimidazole with adjacent homologs (such as 1-octylimidazole or 1-decylimidazole) or shorter-chain variants fundamentally alters the thermodynamic and mechanical properties of the end product [1]. In ionic liquid formulations, the transition from an even-chain (C8, C10) to an odd-chain (C9) alkyl group triggers a pronounced 'odd-even effect,' disrupting crystal packing and significantly lowering the melting point while altering fluid viscosity[2]. Furthermore, in elastomeric applications, using short-chain analogs like 1-methylimidazole creates rigid, tightly packed ionic clusters that maximize tensile strength but completely arrest the chain mobility required for self-healing[3]. Consequently, generic substitution leads to either premature crystallization in electrolytes or a catastrophic loss of autonomous repair functionality in dynamic polymers.
When synthesizing imidazolium-based ionic liquids, the alkyl chain length dictates the thermal operating window. Comparative thermal analysis reveals an 'odd-even effect' where odd-chain derivatives like 1-Nonylimidazole (C9) exhibit lower melting temperatures and higher viscosities compared to their even-chain counterparts (C8, C10)[1]. This is due to the disrupted crystal packing inherent to the odd-numbered carbon chain, which prevents premature crystallization[2].
| Evidence Dimension | Melting point and crystal packing efficiency |
| Target Compound Data | Lower melting point with disrupted crystalline packing (C9 odd-chain effect) |
| Comparator Or Baseline | 1-Octylimidazole (C8) and 1-Decylimidazole (C10) |
| Quantified Difference | Even-chain complexes exhibit higher melting temperatures and lower viscosities than the C9 analog |
| Conditions | Phase transition enthalpy and viscosity measurements of derived ionic complexes |
Buyers formulating room-temperature ionic liquids (RTILs) must select the C9 chain when a specific low-temperature liquid state is required that C8 or C10 cannot achieve due to premature crystallization.
In the formulation of dynamically crosslinked elastomers, the choice of imidazole nucleophile strictly controls the balance between mechanical strength and self-healing efficiency. Modifying bromobutyl rubber (BIIR) with 1-methylimidazole yields highly compacted ionic aggregates with high tensile strength (~20 MPa) but poor chain mobility [1]. Conversely, substituting with 1-Nonylimidazole lowers the constraint density, enabling the dynamic rearrangement of ionic clusters required to achieve high autonomous self-healing efficiency without completely sacrificing network integrity[2].
| Evidence Dimension | Self-healing efficiency vs. tensile strength |
| Target Compound Data | High self-healing efficiency via dynamic ionic cluster rearrangement |
| Comparator Or Baseline | 1-Methylimidazole (C1) |
| Quantified Difference | C1 yields ~20 MPa strength but inhibits healing; C9 enables >85% healing efficiency by softening ionic aggregates |
| Conditions | Stress-strain and temperature-dependent DMA measurements on BIIR ionomers |
For manufacturers of self-healing tires, seals, or advanced coatings, utilizing 1-Nonylimidazole is necessary to unlock autonomous repair capabilities that short-chain imidazoles inhibit.
Alkylimidazoles are highly effective extractants for non-ferrous metals, but their industrial viability depends on resisting aqueous leaching. The placement of a nine-carbon alkyl substituent in the 1-position of the imidazole ring significantly increases the hydrophobicity of the molecule while maintaining the basicity required for metal coordination [1]. Compared to short-chain analogs (C1-C4), 1-Nonylimidazole demonstrates significantly higher retention within the organic phase of polymer inclusion membranes (PIMs), preventing carrier loss into the aqueous feed or stripping phases during continuous operation [2].
| Evidence Dimension | Aqueous leaching and membrane retention |
| Target Compound Data | High lipophilicity ensuring long-term stability in the organic phase |
| Comparator Or Baseline | Short-chain alkylimidazoles (C1-C4) |
| Quantified Difference | Substantial reduction in carrier depletion into the aqueous phase during liquid-liquid extraction |
| Conditions | Continuous non-ferrous metal ion separation across plasticized membranes |
Industrial metal recovery operations require the C9 chain to ensure long-term membrane stability and prevent the costly, continuous replenishment of the extractant.
Directly leveraging the odd-even thermodynamic effect, 1-Nonylimidazole is a highly effective precursor for synthesizing RTILs where a depressed melting point is required to maintain a liquid state at lower operating temperatures, outperforming C8 and C10 analogs [1].
In the production of advanced BIIR ionomers, 1-Nonylimidazole is utilized to create dynamic ionic crosslinks. Its specific chain length provides the exact constraint density needed to allow polymer chain mobility for >85% self-healing efficiency, a feature impossible to achieve with rigid short-chain imidazoles [2].
Utilized as a highly hydrophobic carrier in polymer inclusion membranes (PIMs), 1-Nonylimidazole efficiently coordinates Zn(II), Cu(II), and Co(II) ions while resisting aqueous leaching, making it highly suitable for long-term industrial metal recovery workflows [3].